molecular formula C11H10Br2N2O2 B1464990 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide CAS No. 119658-50-3

3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide

Cat. No.: B1464990
CAS No.: 119658-50-3
M. Wt: 362.02 g/mol
InChI Key: UEIODYCBNNKNGZ-UHFFFAOYSA-N
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Description

3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Bromo Group: The bromo group can be introduced via bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).

    Formation of the Oxopropyl Group: The oxopropyl group can be introduced through acylation reactions using acyl chlorides or anhydrides.

    Formation of the Hydrobromide Salt: The final hydrobromide salt can be formed by treating the compound with hydrobromic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions could lead to the formation of reduced quinazolinone derivatives.

    Substitution: The bromo group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromo group could yield a variety of substituted quinazolinone derivatives.

Scientific Research Applications

3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Biological Studies: Investigation of its biological activity and mechanism of action in various cellular and animal models.

    Chemical Biology: Use as a chemical probe to study biological pathways and molecular targets.

Mechanism of Action

The mechanism of action of 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide would depend on its specific biological activity. Generally, quinazolinone derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-oxopropyl)quinazolin-4(3H)-one: Lacks the bromo group, which may affect its biological activity and chemical reactivity.

    3-(3-chloro-2-oxopropyl)quinazolin-4(3H)-one: Similar structure but with a chloro group instead of a bromo group, which may result in different reactivity and biological properties.

    3-(3-bromo-2-oxopropyl)quinazolin-2(1H)-one: Similar structure but with a different position of the oxo group, which may influence its chemical and biological behavior.

Uniqueness

The presence of the bromo group in 3-(3-bromo-2-oxopropyl)quinazolin-4(3H)-one hydrobromide may confer unique reactivity and biological activity compared to its analogs. The bromo group can participate in specific chemical reactions, such as nucleophilic substitution, and may also influence the compound’s interaction with biological targets.

Properties

IUPAC Name

3-(3-bromo-2-oxopropyl)quinazolin-4-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2.BrH/c12-5-8(15)6-14-7-13-10-4-2-1-3-9(10)11(14)16;/h1-4,7H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIODYCBNNKNGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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